molecular formula C10H11ClFN B13319619 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline

2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline

Cat. No.: B13319619
M. Wt: 199.65 g/mol
InChI Key: UDACMZOQUOCEBC-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chlorine atom, a cyclopropylmethyl group, and a fluorine atom attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline typically involves multiple steps. One common method starts with the chlorination of aniline to introduce the chlorine atom. This is followed by the introduction of the cyclopropylmethyl group through a substitution reaction. Finally, the fluorine atom is added to the aniline ring using a fluorinating agent. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups. Common reagents for these reactions include sodium hydroxide, ammonia, and alkyl halides.

Scientific Research Applications

2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline can be compared with other similar compounds such as:

    2-chloro-N-(cyclopropylmethyl)-4-methylaniline: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.

    2-chloro-N-(cyclopropylmethyl)-4-bromoaniline:

    2-chloro-N-(cyclopropylmethyl)-4-iodoaniline: The iodine atom can introduce different steric and electronic effects, leading to variations in the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-4-fluoroaniline

InChI

InChI=1S/C10H11ClFN/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

UDACMZOQUOCEBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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